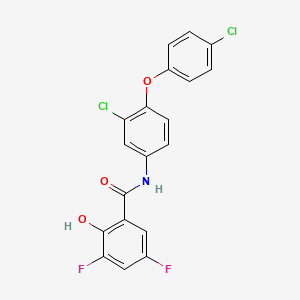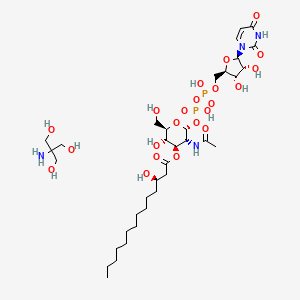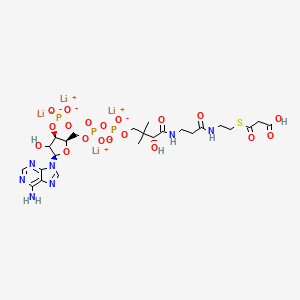
Malonyl CoA (tetralithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonyl coenzyme A tetralithium is a derivative of coenzyme A and is utilized in various biochemical processes. It plays a crucial role in fatty acid and polyketide synthesis and is involved in the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium is synthesized by carboxylating acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . This reaction requires a molecule of bicarbonate and energy from ATP . The synthetic route involves the following steps:
Formation of Acetyl Coenzyme A: Acetyl coenzyme A is formed from pyruvate through the pyruvate dehydrogenase complex.
Carboxylation: Acetyl coenzyme A is carboxylated to form malonyl coenzyme A in the presence of acetyl coenzyme A carboxylase, bicarbonate, and ATP.
Industrial Production Methods
Industrial production of malonyl coenzyme A tetralithium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase . The fermentation broth is then subjected to purification processes to isolate and crystallize the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Malonyl coenzyme A tetralithium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl coenzyme A.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Fatty Acids: Malonyl coenzyme A is a key intermediate in the synthesis of long-chain fatty acids.
Polyketides: It is involved in the biosynthesis of polyketides, which are important in pharmaceuticals.
Applications De Recherche Scientifique
Malonyl coenzyme A tetralithium has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: It plays a role in the regulation of metabolic pathways and is used in studies related to metabolic disorders.
Medicine: It is involved in the biosynthesis of fatty acids and polyketides, which have therapeutic applications.
Industry: It is used in the production of biofuels and bioplastics.
Mécanisme D'action
Malonyl coenzyme A tetralithium exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into mitochondria for β-oxidation . This inhibition prevents the degradation of fatty acids, thereby promoting their synthesis. The compound also acts as a substrate for fatty acid synthase, facilitating the elongation of fatty acid chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Coenzyme A: A precursor in the synthesis of malonyl coenzyme A.
Succinyl Coenzyme A: Involved in the citric acid cycle.
Propionyl Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Uniqueness
Malonyl coenzyme A tetralithium is unique due to its role as a key intermediate in both fatty acid and polyketide biosynthesis. Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
Propriétés
Formule moléculaire |
C24H34Li4N7O19P3S |
|---|---|
Poids moléculaire |
877.4 g/mol |
Nom IUPAC |
tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |
Clé InChI |
DQLXXYMNINXQSV-UOTTWOKESA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


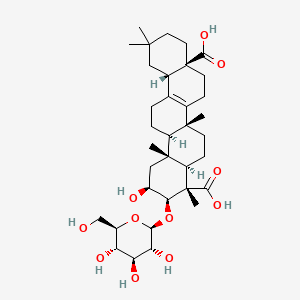


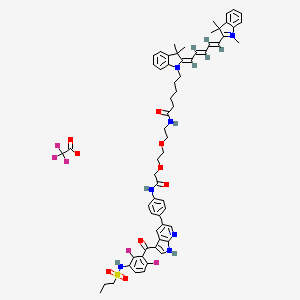
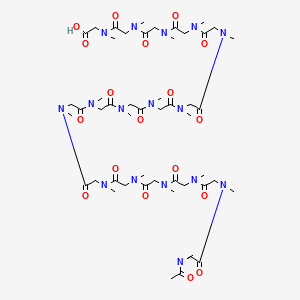
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
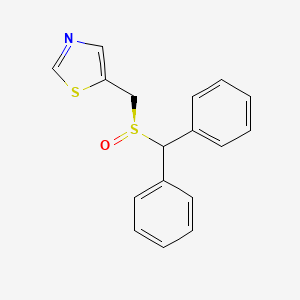

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)

